molecular formula C17H15N3O B11841607 4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine CAS No. 646063-20-9

4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine

Cat. No.: B11841607
CAS No.: 646063-20-9
M. Wt: 277.32 g/mol
InChI Key: HSGGQHYYSFEXQZ-UHFFFAOYSA-N
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Description

4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of chromeno-pyrimidines, which are known for their diverse pharmacological properties, including antimicrobial, antitubercular, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine typically involves the condensation of 2-amino-4-phenyl-4H-chromene-3-carbonitrile with various reagents. One common method includes the use of phenyl isothiocyanate, which reacts with 2-amino-4H-1-chromene-3-carbonitrile under microwave dielectric heating to form the target compound . Other methods involve the use of aliphatic carboxylic acids in the presence of POCl3, leading to the formation of chromeno-pyrimidine analogs through a tandem intramolecular Pinner–Dimroth rearrangement .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted chromeno-pyrimidine derivatives, which exhibit enhanced biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine stands out due to its unique structural features and diverse biological activities. Unlike its analogs, this compound exhibits a broader spectrum of antimicrobial and antiviral properties, making it a promising candidate for further research and development .

Properties

CAS No.

646063-20-9

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

4-phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine

InChI

InChI=1S/C17H15N3O/c18-17-19-15(11-6-2-1-3-7-11)13-10-21-14-9-5-4-8-12(14)16(13)20-17/h1-9,15H,10H2,(H3,18,19,20)

InChI Key

HSGGQHYYSFEXQZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)NC(=NC2C4=CC=CC=C4)N

Origin of Product

United States

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